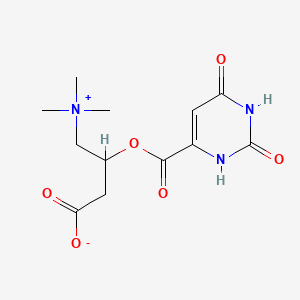![molecular formula C20H24BrN B1147944 APTAB [3-(9-Anthracene)propyl trimethylammonium bromide] CAS No. 86727-71-1](/img/no-structure.png)
APTAB [3-(9-Anthracene)propyl trimethylammonium bromide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APTAB, or 3-(9-Anthracene)propyl trimethylammonium bromide, is a fluorescent cationic membrane probe . It is used to locate anthracene-labeled molecules incorporated into model membranes by fluorescence quenching .
Molecular Structure Analysis
The molecular formula of APTAB is C20H24BrN . The molecular weight is 358.32 . The SMILES representation is CN+©CCCC1=C2C=CC=CC2=CC3=CC=CC=C13.[Br-] .Chemical Reactions Analysis
One study has reported the photoinduced electron transfer from APTAB to methyl viologen on the surface of polystyrene latex particles .Physical And Chemical Properties Analysis
APTAB has a molecular weight of 358.32 . Its excitation wavelength is 533nm, and its emission wavelength is 554nm .Aplicaciones Científicas De Investigación
Micellar Aggregates Formation
A study by Bott, Wolff, and Zierold (2002) investigated the behavior of cetyltrimethylammonium bromide in aqueous solutions, in the presence of various 9-anthrylalkanols. They found significant changes from non-Newtonian to Newtonian flow with temperature changes, indicating the formation of globular micellar aggregates and rodlike aggregates depending on conditions. This research provides insights into the interaction of anthracene derivatives in micellar systems (Bott, Wolff, & Zierold, 2002).
Photophysical Characterization
Gong et al. (2000) conducted a study on photoinduced electron transfer from 3-(9-anthracene)propyltrimethylammonium bromide (APTAB) in polystyrene latex dispersions. They discovered that the photoinduced electron transfer from APTAB and Py to MV2+ is significantly enhanced in latex dispersion compared to aqueous solutions. This research is crucial for understanding the electron transfer mechanisms in systems involving APTAB (Gong et al., 2000).
Dendrimers Microenvironment
Shao-jun et al. (2008) explored the microenvironment of dendrimers using anthracene probes. They observed that dendrimers with an open structure encapsulated the hydrophobic anthracene moiety and hydrophilic cation portion of 3-(9-anthrymethyl)trimethylammonium differently, providing valuable information about the encapsulation capabilities of dendrimers (Shao-jun et al., 2008).
Fluorescence Properties of Poly(amide-imide)
Khoee and Zamani (2007) conducted research on the synthesis and fluorimetric studies of novel photoactive poly(amide-imide). They found that the fluorescence properties of the polymer were significantly influenced by the presence of anthracene-9-carboxaldehyde, highlighting the potential of anthracene derivatives in enhancing the fluorescence properties of polymers (Khoee & Zamani, 2007).
Mecanismo De Acción
Propiedades
Número CAS |
86727-71-1 |
|---|---|
Nombre del producto |
APTAB [3-(9-Anthracene)propyl trimethylammonium bromide] |
Fórmula molecular |
C20H24BrN |
Peso molecular |
358.32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



